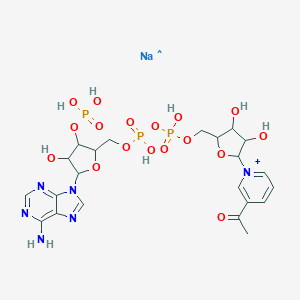
4-(4-Phenoxy-phenyl)-thiazol-2-ylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine and its derivatives involves multiple steps, including reactions of phenoxyacetyl chloride with intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. These steps result in a series of compounds with promising antimicrobial activity against several plant fungi and bacteria, highlighting the compound's versatility in synthesis and application in antimicrobial agents (Liao et al., 2017).
Molecular Structure Analysis
The molecular structure and spectroscopic data of derivatives of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine have been elucidated using DFT calculations. These studies offer insights into the geometry, vibrational spectra, and molecular parameters such as bond lengths and angles. Such analyses facilitate understanding of the intramolecular charge transfer and the molecular electrostatic potential, which are crucial for predicting biological effects (Viji et al., 2020).
Chemical Reactions and Properties
The reactivity of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine allows for its participation in various chemical reactions, leading to novel compounds with enhanced properties. For example, its reaction with 2-aminothiazole yields compounds with significant tyrosinase inhibitory activity, suggesting potential applications in melanogenesis inhibition (Cytarska & Kolasa, 2023).
Physical Properties Analysis
The physical properties of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine derivatives, such as solubility, melting point, and crystal structure, are critical for their application in material science and pharmacology. Studies have detailed these aspects through crystallographic analyses and DFT calculations, providing a foundation for the development of new materials and drugs (Mudsainiyan & Jassal, 2016).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including thiazoles and their derivatives, are pivotal in the synthesis of a wide range of heterocycles. These compounds serve as crucial building blocks for creating complex molecules with potential pharmaceutical applications. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones showcases the reactivity of such structures in synthesizing heterocycles like pyrazolo-imidazoles and thiazoles, highlighting their importance in drug discovery and material science (Gomaa & Ali, 2020).
Biological Activities and Medicinal Chemistry
Thiazolidinone derivatives, which share a commonality with the chemical structure of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine, have been extensively reviewed for their vibrant biological activities. These activities encompass a broad spectrum, from antimicrobial to anticancer properties, showcasing the potential of such compounds in developing new therapeutic agents (ArunlalV. et al., 2015).
Synthetic Pathways and Green Chemistry
The synthesis of thiazolidinones and related structures often involves innovative methodologies that aim at enhancing selectivity, yield, and environmental friendliness. Green chemistry approaches, in particular, are emphasized to minimize the ecological impact of chemical syntheses. Such methodologies not only offer insights into the production of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine derivatives but also align with broader sustainability goals in chemical research (Santos et al., 2018).
Propriétés
IUPAC Name |
4-(4-phenoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJNMYKYSAYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354731 | |
| Record name | 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Phenoxy-phenyl)-thiazol-2-ylamine | |
CAS RN |
105512-82-1 | |
| Record name | 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)





